molecular formula C14H25BO4 B13593541 Ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

Ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

Cat. No.: B13593541
M. Wt: 268.16 g/mol
InChI Key: BUXWIPNJBIUMSL-ZHACJKMWSA-N
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Description

Ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is an organic compound that features a boron-containing dioxaborolane ring. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate typically involves the reaction of an appropriate alkene with a boron-containing reagent. One common method is the hydroboration of alkenes followed by oxidation to introduce the boron moiety. The reaction conditions often include the use of palladium or copper catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, where alkenes are reacted with boron reagents in the presence of catalysts. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate involves the formation of carbon-carbon bonds through coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of new bonds by stabilizing reaction intermediates. This compound often targets specific molecular pathways involved in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is unique due to its specific structure that allows for versatile applications in organic synthesis. The presence of the dioxaborolane ring enhances its reactivity and stability, making it a valuable reagent in various chemical transformations .

Properties

Molecular Formula

C14H25BO4

Molecular Weight

268.16 g/mol

IUPAC Name

ethyl (E)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate

InChI

InChI=1S/C14H25BO4/c1-7-17-12(16)9-8-11(2)10-15-18-13(3,4)14(5,6)19-15/h10H,7-9H2,1-6H3/b11-10+

InChI Key

BUXWIPNJBIUMSL-ZHACJKMWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/CCC(=O)OCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)CCC(=O)OCC

Origin of Product

United States

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